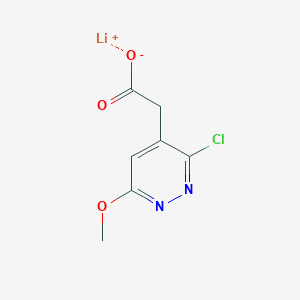

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

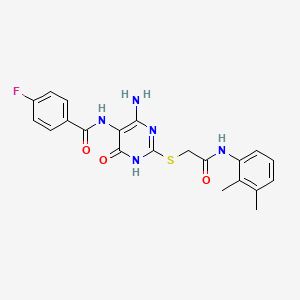

“Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate” is a chemical compound with the CAS Number: 2445791-70-6 . It has a molecular weight of 208.53 . The IUPAC name for this compound is lithium 2-(3-chloro-6-methoxypyridazin-4-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O3.Li/c1-13-5-2-4 (3-6 (11)12)7 (8)10-9-5;/h2H,3H2,1H3, (H,11,12);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and lithium atoms.Applications De Recherche Scientifique

Lithium's Role in Structural Control and Reactivity

Lithium compounds, including those with specific structural configurations like Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate, play a crucial role in structural chemistry and reactivity. For instance, the aggregation behavior of lithium phenolates in weakly polar aprotic solvents, as studied by Jackman and Smith (1988), demonstrates lithium's ability to influence molecular aggregation through electrostatic interactions and steric effects, impacting the reactivity and stability of compounds in organic synthesis Jackman & Smith, 1988.

Lithium in the Synthesis of Heterocyclic Compounds

The role of lithium in the synthesis of bi-1,2,4-triazines and 1,2,4-triazine-6-carbaldehydes, as explored by Glassl, Sinks, and Neunhoeffer (1996), highlights its critical function in the lithiation process of heterocyclic compounds. This process enables the formation of complex heterocyclic structures, underlining lithium's significance in medicinal chemistry and drug development Glassl, Sinks, & Neunhoeffer, 1996.

Lithium's Impact on Molecular Mechanisms and Therapeutic Potentials

Lithium's therapeutic applications extend beyond its well-known use in mood stabilization. Research, such as the study by Moore et al. (2000), which shows lithium administration at therapeutic doses increases brain N-acetyl-aspartate concentration, indicates potential neurotrophic and neuroprotective effects. This suggests avenues for lithium's application in neurological diseases, including Alzheimer's disease Moore et al., 2000.

Lithium in Materials Science and Technology

The development of solid-state thin-film lithium and lithium-ion batteries by Bates (2000) showcases lithium's pivotal role in advancing energy storage technologies. These thin-film batteries, leveraging lithium's electrochemical properties, offer solutions for power storage in a variety of consumer and medical devices, highlighting lithium's versatility in materials science Bates, 2000.

Safety and Hazards

Propriétés

IUPAC Name |

lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3.Li/c1-13-5-2-4(3-6(11)12)7(8)10-9-5;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUIMMGRPBASL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2779383.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)